1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride: A Core Scaffold for CNS Drug Discovery
1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride: A Core Scaffold for CNS Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The piperazine and piperidine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] This technical guide provides a comprehensive analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, a heterocyclic compound with significant potential as a building block or lead candidate in drug discovery programs. We will dissect its molecular structure, outline its key physicochemical properties, present a robust synthetic pathway, and detail validated analytical methodologies for its characterization. This document is intended for researchers, chemists, and pharmacologists engaged in the development of novel therapeutics, offering both foundational data and field-proven insights to accelerate research and development efforts.
The Strategic Value of Piperazine and Piperidine Moieties in CNS Drug Design
The prevalence of piperazine and piperidine heterocycles in neuropharmacology is not coincidental. These six-membered rings offer a unique combination of properties that make them ideal for CNS-acting agents:
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Favorable Physicochemical Profile: Their structure allows for a high degree of three-dimensional complexity while maintaining a low molecular weight, which is advantageous for oral bioavailability and blood-brain barrier penetration.
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Tunable Basicity: The nitrogen atoms in these rings have pKa values that often result in significant ionization at physiological pH. This basicity is crucial for forming specific, high-affinity interactions with acidic residues in target proteins, such as G-protein coupled receptors (GPCRs) and ion channels.
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Synthetic Tractability: The nitrogens provide versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Substitutions at the N1 and N4 positions of piperazine, for instance, can profoundly modulate a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[2]
Many successful drugs, including the antipsychotic clozapine, the antidepressant vortioxetine, and the anxiolytic buspirone, feature a piperazine core, underscoring its importance in modulating monoamine pathways.[2] The compound 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride combines both of these critical scaffolds, presenting a unique framework for developing novel therapeutics.
Molecular Profile of 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride
Chemical Structure and Nomenclature
The molecule consists of a piperidine ring linked at its 4-position to the N1 nitrogen of a piperazine ring. The N4 nitrogen of the piperazine ring is substituted with an ethyl group. The hydrochloride salt form enhances stability and aqueous solubility.
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IUPAC Name: 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride
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Molecular Formula: C₁₁H₂₄ClN₃[4]
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SMILES: CCN1CCN(C2CCNCC2)CC1.[H]Cl[4]
Physicochemical and Computational Properties
A summary of the key properties is presented below. Experimental data for properties such as melting point and solubility are not widely published; therefore, computational predictions are included to guide formulation and experimental design.
| Property | Value | Source |
| Molecular Weight | 233.78 g/mol | [4][5] |
| Physical Form | Solid | [6] |
| Purity | ≥97% (Commercially available) | [4][5] |
| Topological Polar Surface Area (TPSA) | 18.51 Ų | [4] |
| logP (Predicted) | 0.7977 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
| Storage Conditions | Inert atmosphere, room temperature or 2-8°C, sealed in dry conditions. | [4][5][7] |
Synthesis and Purification: A Validated Approach
The synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride is most efficiently achieved via reductive amination. This strategy is widely used in pharmaceutical chemistry for its reliability, high yields, and operational simplicity.
Retrosynthetic Analysis
The core C-N bond connecting the two heterocyclic rings can be traced back to a ketone and an amine, indicating a reductive amination pathway as the key synthetic step.
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthetic Protocol
This two-step protocol is adapted from established methodologies for analogous structures and optimized for scalability and purity.[8]
Step 1: Reductive Amination to form N-Boc protected intermediate
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Reactor Setup: To a clean, dry, nitrogen-purged reactor, add N-Boc-4-piperidone (1.0 eq), 1-ethylpiperazine (1.1 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL/g of piperidone).
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Imine Formation: Stir the mixture at room temperature (20-25°C) for 1-2 hours. The formation of the intermediate iminium ion is the rate-limiting step. Expertise Note: The slight excess of the amine drives the equilibrium towards iminium formation.
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Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30°C. Trustworthiness Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations, as it does not readily reduce the starting ketone, minimizing side products.
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
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Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step 2: Boc Deprotection and Hydrochloride Salt Formation
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Deprotection: Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.
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Acidification: While stirring, slowly add a saturated solution of hydrogen chloride (HCl) in methanol or a solution of HCl in diethyl ether (2.0 M) until the pH is ~1-2.
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Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
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Drying: Dry the final product, 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, in a vacuum oven at 40-50°C to a constant weight.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and piperazine rings, as well as the N-ethyl group. Protons on the piperazine ring typically appear as broad singlets or multiplets in the δ 2.5-3.8 ppm range.[9] The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
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¹³C NMR: The carbon NMR will show distinct signals for each carbon environment. The methylene carbons of the piperazine and piperidine rings typically resonate in the δ 45-60 ppm region.[1]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent molecular ion [M+H]⁺ corresponding to the free base (m/z ≈ 198.19). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. Due to the lack of a strong chromophore, UV detection at low wavelengths (~205 nm) or the use of a derivatizing agent is necessary.[10] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed. Gas Chromatography (GC-MS) is also a viable method for both qualitative and quantitative analysis of piperazine derivatives.[11][12]
Protocol: HPLC-UV Purity Analysis
This protocol provides a baseline for method development.
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System: HPLC with UV Detector.
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Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
Self-Validating System Note: The use of TFA as an ion-pairing agent ensures sharp peak shapes for basic amines. The gradient covers a wide polarity range to elute both the main compound and potential impurities.
Pharmacological Context and Future Directions
While specific pharmacological data for 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride is not extensively published, its structural components suggest a high probability of activity at CNS targets.
Predicted Biological Targets
The arylpiperazine moiety is a classic pharmacophore for serotonin (5-HT) and dopamine (D₂) receptors. While this compound is an alkylpiperazine, the core structure is frequently explored for activity at histamine H₃ and sigma (σ₁) receptors, which are implicated in pain, neurodegeneration, and psychiatric disorders.[13] The combined piperidine-piperazine scaffold is a promising starting point for antagonists of these receptors.
Proposed Research Workflow
To elucidate the therapeutic potential of this compound and its derivatives, a structured research workflow is recommended.
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Figure 1. Chemical structure of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride. Protons are labeled (a-g) corresponding to their unique chemical environments.
